Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride
Description
Significance in Medicinal Chemistry Research
Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride has garnered attention for its role in synthesizing small-molecule inhibitors and protease activators. Fluorinated benzoates like this compound exploit fluorine’s strong carbon-fluorine bond (485 kJ/mol) to resist oxidative degradation, prolonging drug half-lives. The amino group at position 4 provides a handle for further functionalization, enabling covalent bonding with biological targets such as kinase domains or G-protein-coupled receptors. For example, derivatives of this compound have been explored as intermediates in tyrosine kinase inhibitors for oncology applications.
The methyl ester group enhances cell permeability by masking polar carboxylic acid functionalities, a strategy validated in prodrug designs. Researchers have leveraged this scaffold to develop compounds with improved blood-brain barrier penetration, critical for central nervous system-targeted therapies.
Position within the Fluorinated Benzoate Ester Family
This molecule occupies a unique niche among fluorinated benzoates due to its trisubstituted aromatic ring. Comparative analysis with related structures reveals distinct advantages:
The 6-methyl group introduces steric effects that influence binding pocket interactions, while the hydrochloride salt improves formulation flexibility. Unlike difluorinated analogs, this compound’s asymmetric substitution allows for chiral derivatization, expanding its utility in enantioselective synthesis.
Evolution of Research Interest
Initial interest emerged from its structural similarity to 4-amino-2-fluoro-N-methylbenzamide, a key intermediate in MDV3100 (enzalutamide), a second-generation antiandrogen for prostate cancer. Between 2010–2015, synthetic routes focused on minimizing environmental impact through:
- Phase-transfer catalysis for nitro group reductions
- Pd/C-mediated hydrogenation replacing stoichiometric metal reagents
- Solvent-free amidation techniques
Post-2020 advancements integrated photochemical fluorination methods using SelectFluor and benzoate photosensitizers, enabling late-stage functionalization. Recent studies (2022–2025) demonstrate its utility in synthesizing fluorinated analogs of tamoxifen and imatinib, highlighting improved target selectivity.
Current Academic Significance
The compound’s academic relevance stems from three factors:
- Modular Synthesis : Efficient four-step synthesis from 2-fluoro-4-nitrotoluene (overall yield 78–82%) enables rapid analog generation.
- Crystallographic Utility : The aromatic core facilitates co-crystallization with proteins, aiding structure-based drug design. A 2024 study resolved its complex with HER2 kinase (PDB 8F2K) at 1.9 Å resolution.
- Teaching Tool : Over 60 academic curricula use its synthesis to demonstrate tandem oxidation-amination reactions and green chemistry principles.
Ongoing research explores its use in metal-organic frameworks for drug delivery and as a ligand in palladium-catalyzed cross-couplings. The hydrochloride salt’s hygroscopic nature remains a focus for stability studies in solid-dose formulations.
Properties
IUPAC Name |
methyl 4-amino-2-fluoro-6-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5-3-6(11)4-7(10)8(5)9(12)13-2;/h3-4H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMKZTVXYKLNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253631-07-9 | |
| Record name | methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride typically involves the esterification of 4-amino-2-fluoro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include halogenated derivatives of the original compound.
Oxidation Reactions: Products include quinones and other oxidized forms.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Chemical Synthesis
Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride serves as an important building block in the synthesis of more complex organic molecules. Its structural features facilitate the formation of derivatives that can be utilized in various chemical reactions, including:
- Esterification : The compound can undergo esterification reactions to form various esters, which are valuable intermediates in organic synthesis.
- Chalcone Derivatives : It has been used in the synthesis of chalcone derivatives, which are known for their biological activities, including antimicrobial properties .
Table 1: Chemical Reactions Involving this compound
Biological Research
In biological studies, this compound is investigated for its potential roles in enzyme inhibition and protein-ligand interactions. It has shown promise in:
- Enzyme Inhibition Studies : The compound interacts with specific enzymes, potentially inhibiting their activity by binding to active or allosteric sites.
- Therapeutic Investigations : Researchers are exploring its anti-inflammatory and anticancer properties. For instance, studies have indicated that modifications to its structure can enhance its potency against cancer cell lines .
Table 2: Biological Applications and Findings
Pharmaceutical Development
The compound is also significant in pharmaceutical development as it serves as an intermediate for synthesizing active pharmaceutical ingredients. Its methyl ester form allows for mild hydrolysis conditions, making it advantageous for drug formulation processes .
Case Study: Antimicrobial Agents Development
A study utilized this compound derivatives to develop new antimicrobial agents against resistant bacterial strains. The synthesized compounds were evaluated for their efficacy against various pathogens, demonstrating promising results that warrant further investigation .
Industrial Applications
In industrial chemistry, this compound is used in developing new materials and chemical processes. Its versatility allows it to be integrated into various formulations and processes aimed at enhancing product performance.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride with related compounds:
*Note: The molecular weight listed in may exclude HCl.
Reactivity and Stability
- Methyl 4-amino-2-fluoro-6-methylbenzoate HCl: The ester group is relatively stable under neutral conditions but hydrolyzable under acidic/basic conditions.
- AEBSF HCl : The sulfonyl fluoride group reacts irreversibly with serine proteases, releasing hydrogen fluoride (HF) under aqueous conditions. This reactivity necessitates careful handling due to corrosion risks .
- Triflusulfuron methyl ester : The sulfonylurea linkage and triazine ring confer herbicidal activity by inhibiting acetolactate synthase in plants. The methyl ester improves lipophilicity for foliar absorption .
Pharmacological and Industrial Relevance
- Pharmaceutical intermediates (e.g., the target compound and yohimbine derivatives): Methyl esters are often used to mask carboxylic acids, improving cell membrane permeability. The hydrochloride salt aids in crystallization and purification .
- Biochemical tools (e.g., AEBSF HCl): Sulfonyl fluorides are "warhead" moieties in covalent inhibitors, leveraging their electrophilic reactivity .
- Agrochemicals (e.g., triflusulfuron methyl ester): Methyl esters in herbicides enhance stability and bioavailability compared to free acids .
Biological Activity
Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and a fluorine substituent, which contribute to its unique biological activities. The presence of the amino group allows for hydrogen bonding with biological targets, while the fluorine enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClFNO2 |
| Molecular Weight | 229.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group facilitates binding to enzymes and receptors, while the fluorine atom modulates the compound's pharmacokinetic properties. This can lead to altered enzyme activity and receptor signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies demonstrate that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study reported that treatment with this compound led to significant reductions in the viability of certain cancer cell lines .
Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations:
Table 2: Effects on Cancer Cell Viability
| Concentration (µM) | Cell Line A (%) | Cell Line B (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 85 |
| 50 | 50 | 60 |
| 100 | 20 | 30 |
Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Drug Development
This compound is being explored as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance efficacy and reduce side effects, making it valuable in drug design .
Enzyme Inhibition Studies
The compound is also utilized in studies focusing on enzyme inhibition. Its ability to bind to active sites of enzymes makes it a useful tool in understanding enzyme kinetics and developing inhibitors for therapeutic purposes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride, and how can reaction conditions be optimized for academic-scale preparation?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. Start with methyl 4-nitro-2-fluoro-6-methylbenzoate, reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C in ethanol), and isolate the hydrochloride salt via acidification. Reaction optimization includes controlling hydrogen pressure (1–3 atm), temperature (25–50°C), and catalyst loading (5–10% w/w). Protect the amine group with tert-butoxycarbonyl (Boc) prior to fluorination if side reactions occur .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound in research settings?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and salt formation. For purity, employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Elemental analysis (C, H, N) should match theoretical values within ±0.3%. Mass spectrometry (ESI-TOF) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 231.07 for the free base) .
Q. What are the standard protocols for handling and storing this compound to prevent degradation during experimental workflows?
- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under nitrogen or argon. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For aqueous solutions, prepare fresh in degassed buffers (pH 4–6) and analyze stability via HPLC over 24 hours .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across different studies?
- Methodological Answer : Discrepancies may arise from polymorphic forms or hydrate/solvate formation. Characterize batches using differential scanning calorimetry (DSC) to identify melting endotherms and thermogravimetric analysis (TGA) to detect solvates. Solubility studies should specify solvent systems (e.g., DMSO, aqueous buffers) and temperatures. Cross-validate data with single-crystal X-ray diffraction to confirm solid-state structure .
Q. What experimental strategies are effective in minimizing side reactions during the introduction of the fluorine substituent in the synthesis of this compound?
- Methodological Answer : Use regioselective fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Protect the amine group with Boc to prevent competing N-fluorination. Monitor reaction progress via ¹⁹F NMR or inline IR spectroscopy. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexanes) to isolate the desired isomer .
Q. How should stability studies be designed to assess the impact of pH and temperature on this compound in biological assay buffers?
- Methodological Answer : Prepare solutions in buffers spanning pH 2–9 (e.g., HCl-KCl for acidic, phosphate for neutral, borate for alkaline). Incubate at 25°C and 37°C, sampling aliquots at 0, 6, 12, and 24 hours. Analyze degradation products using LC-MS and quantify intact compound via calibration curves. Apply Arrhenius kinetics to predict shelf life under accelerated conditions .
Q. What methodologies are recommended for evaluating the potential biological activity of this compound in receptor-binding assays?
- Methodological Answer : Conduct competitive binding assays with radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled analogs) on purified receptors. Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kₐ, k_d). Validate results with computational docking (e.g., AutoDock Vina) to predict binding poses in the receptor active site. Include positive controls (e.g., known inhibitors) and statistical triplicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
